molecular formula C12H16ClN3O B1478921 1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine CAS No. 2098073-21-1

1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine

Cat. No.: B1478921
CAS No.: 2098073-21-1
M. Wt: 253.73 g/mol
InChI Key: FWSJPUMLDRYTQO-UHFFFAOYSA-N
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Description

1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utilities of Heterocyclic Compounds

  • Synthetic Approaches and Biological Applications : Research on heterocyclic compounds, including benzimidazoles, quinoxalines, and diazepines, highlights synthetic methodologies and their broad biological applications. These compounds are key scaffolds in pharmaceuticals and demonstrate a range of biological activities, underscoring their importance in medicinal chemistry and drug design (Ibrahim, 2011).

Quinoxaline and its Derivatives

  • Quinoxaline in Drug Development : Quinoxaline derivatives are explored for their antitumoral properties and as catalyst ligands in various synthetic processes. Their versatility and biological efficacy indicate their significant role in developing new pharmaceuticals (Pareek & Kishor, 2015).

Hexaazatriphenylene (HAT) Derivatives

  • Applications in Organic Materials and Nanoscience : HAT derivatives, known for their excellent π–π stacking ability, serve as fundamental components in n-type semiconductors, sensors, and microporous polymers for energy storage. Their structural features enable a wide range of applications in organic electronics and materials science (Segura et al., 2015).

Benzodiazepine-Related Compounds

  • Diverse Biological Efficacy : The study of benzodiazepine analogues fused with five-membered nitrogen heterocycles reveals potential medicinal applications against diseases with currently no remedy, such as certain cancer types. This underscores the ongoing importance of heterocyclic chemistry in discovering new therapeutic agents (Földesi et al., 2018).

1,2,3-Triazoles in Drug Discovery

  • Synthetic Routes and Biological Activities : 1,2,3-Triazoles are highlighted for their diverse applications in drug discovery, material science, and organic synthesis. Their broad spectrum of biological activities and the development of synthetic routes for 1,4-disubstituted 1,2,3-triazoles further illustrate the compound's relevance in pharmaceutical chemistry (Kaushik et al., 2019).

Mechanism of Action

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-11-12(15-5-4-14-11)16-6-7-17-8-9-2-1-3-10(9)16/h4-5,9-10H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSJPUMLDRYTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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